molecular formula C16H19Cl2F3N2O B2450490 [3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride CAS No. 2418726-51-7

[3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride

Cat. No. B2450490
CAS RN: 2418726-51-7
M. Wt: 383.24
InChI Key: JTVHJALQNKNQOI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an aminomethyl group, a trifluoromethyl group, a pyrrolidinyl group, a chlorophenyl group, a cyclopropyl group, and a methanone group. These groups are common in many pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as catalytic protodeboronation of pinacol boronic esters , and trifluoromethylation of secondary amines .


Molecular Structure Analysis

The compound has a complex structure with multiple rings and functional groups. The pyrrolidine ring is a five-membered nitrogen heterocycle . The trifluoromethyl group and the chlorophenyl group are attached to different parts of the molecule, which could influence its reactivity and properties.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the trifluoromethyl group is known to participate in various types of reactions, including radical trifluoromethylation .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of several functional groups that are common in pharmaceuticals, it could be of interest in drug discovery .

properties

IUPAC Name

[3-(aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClF3N2O.ClH/c17-12-3-1-2-11(6-12)15(4-5-15)14(23)22-8-10(7-21)13(9-22)16(18,19)20;/h1-3,6,10,13H,4-5,7-9,21H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVHJALQNKNQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Cl)C(=O)N3CC(C(C3)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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